The synthesis of 9-deschloro-9-bromo-beclomethasone dipropionate typically involves several chemical transformations starting from beclomethasone dipropionate. The process generally includes:
These methods require careful control of reaction conditions to yield high purity products suitable for pharmaceutical applications .
The molecular structure of 9-deschloro-9-bromo-beclomethasone dipropionate features a steroid backbone characteristic of corticosteroids, with specific modifications at the 9-position (bromine substitution) and the absence of chlorine. The structural representation can be summarized as follows:
The compound's structural data can be visualized using molecular modeling software or obtained from databases such as PubChem, where it is cataloged under CID 70502239 .
The main chemical reactions involving 9-deschloro-9-bromo-beclomethasone dipropionate include:
These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound in therapeutic contexts .
The mechanism of action for 9-deschloro-9-bromo-beclomethasone dipropionate involves binding to glucocorticoid receptors in target tissues. Upon binding:
This mechanism underscores its efficacy in treating conditions characterized by excessive inflammation .
The physical properties of 9-deschloro-9-bromo-beclomethasone dipropionate include:
Chemical properties include:
These properties are crucial for formulation development in pharmaceutical applications .
9-Deschloro-9-bromo-beclomethasone dipropionate has several scientific uses:
These applications highlight its significance in both clinical settings and research environments .
The structural optimization of beclomethasone dipropionate (BDP, C₂₈H₃₇ClO₇) has yielded derivatives with modified pharmacological profiles. 9-Deschloro-9-bromo beclomethasone dipropionate (C₂₈H₃₇BrO₇, CAS 52092-14-5) exemplifies this strategy, where the native chlorine atom at the C9 position is replaced by bromine (deschloro substitution) while retaining the dipropionate ester groups at C17 and C21 [6] [9]. This deliberate halogen exchange alters the molecule's steric and electronic properties—bromine's van der Waals radius (1.85 Å) exceeds chlorine's (1.75 Å), and its lower electronegativity (2.96 vs. 3.16) induces distinct electron distribution in the steroid A-ring [9]. The molecular weight increases from 521.04 g/mol in BDP to 565.49 g/mol in the brominated analog, confirming successful halogen substitution [1] [7].
Halogen choice at C9 critically modulates corticosteroid-receptor binding kinetics. Theoretical studies suggest bromine's larger atomic volume enhances hydrophobic interactions within the glucocorticoid receptor (GR) ligand-binding domain, while its polarizability may strengthen van der Waals contacts [6] [9]. However, the bromo analog's clinical significance remains primarily as an impurity rather than a therapeutic agent, contrasting with the pharmacologically active chloro-form (BDP) [9]. Key physicochemical differences include:
Table 1: Comparative Atomic Properties of Halogens at C9 Position
Property | Chlorine (BDP) | Bromine (9-Deschloro-9-Bromo) |
---|---|---|
Van der Waals radius | 1.75 Å | 1.85 Å |
Electronegativity | 3.16 | 2.96 |
Bond length (C9-X) | 1.76 Å | 1.91 Å |
Molecular weight | 521.04 g/mol | 565.49 g/mol |
Bromine's reduced electronegativity diminishes the C9–X bond dipole, potentially altering the molecule's electrostatic potential surface near the ketone at C3 [9]. Though in vivo data is limited for this analog, halogen swaps in steroids historically impact metabolic stability—brominated compounds may exhibit slower dehalogenation than chlorinated analogs due to stronger carbon-halogen bonds [6].
9-Deschloro-9-bromo BDP is formally recognized as Beclomethasone Dipropionate Impurity D in pharmacopeial standards (e.g., European Pharmacopoeia) [7] [9]. It arises during BDP synthesis via:
Table 2: Analytical Characterization as BDP Impurity
Parameter | Specification |
---|---|
Pharmacopeial designation | Beclomethasone Dipropionate EP Impurity D |
HPLC purity threshold | >95% |
Typical concentration in APIs | ≤0.1% (ICH Q3A limits) |
Primary detection method | Reverse-phase HPLC with UV monitoring |
This impurity is chromatographically resolved from BDP using validated HPLC methods, with retention time shifts attributable to bromine's enhanced lipophilicity (log P increased by ~0.5 vs. BDP) [4] [7]. Global suppliers (e.g., LGC Standards, SynThink Chemicals) provide the compound as a certified reference material (CRM) for analytical calibration, with prices ranging from $595/25mg to $1,838/25mg, reflecting its specialized application in quality control [3] [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1